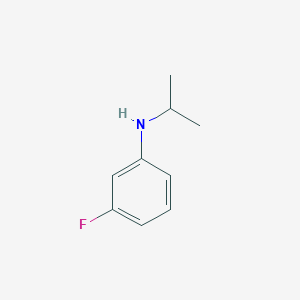

N-异丙基-3-氟苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated anilines, such as N-Isopropyl-3-fluoroaniline, often involves the functionalization of aromatic rings with fluorine atoms, followed by the introduction of the isopropyl group on the nitrogen atom. A common approach for the fluorination of aromatic compounds includes electrophilic aromatic substitution reactions, where a fluorine source reacts with an aromatic ring in the presence of a Lewis acid catalyst. Subsequent alkylation of the aniline nitrogen with isopropylating agents yields the N-isopropyl-3-fluoroaniline. The synthesis of related compounds has been demonstrated through various methods, including direct fluorination techniques and the use of fluorine-containing precursors (Testa et al., 2018).

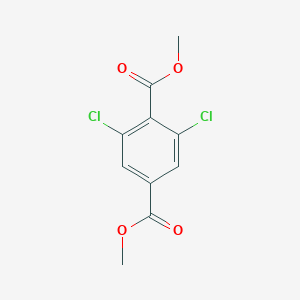

Molecular Structure Analysis

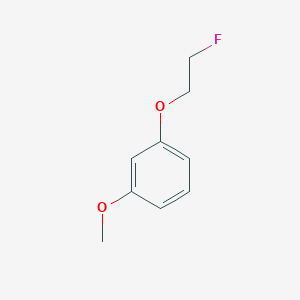

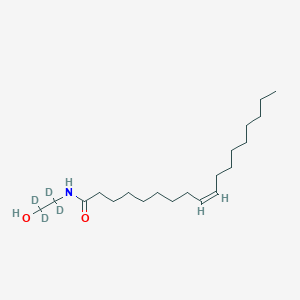

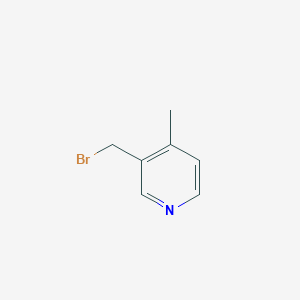

The molecular structure of N-Isopropyl-3-fluoroaniline is characterized by its aniline backbone, the meta-substituted fluorine atom, and the isopropyl group attached to the nitrogen atom. The presence of the fluorine atom can significantly influence the electronic properties of the molecule due to fluorine's high electronegativity. This can affect the reactivity and interaction of the compound with biological systems or during chemical reactions. Structural analysis through methods such as X-ray crystallography and NMR spectroscopy provides detailed insights into the conformation and electronic distribution within the molecule (Saeed et al., 2011).

Chemical Reactions and Properties

N-Isopropyl-3-fluoroaniline participates in typical aniline reactions, such as electrophilic substitution, due to the amino group's nucleophilicity. The fluorine atom at the meta position can influence the compound's reactivity, potentially directing electrophilic substitutions to specific positions on the aromatic ring. The compound can also undergo reactions typical of isopropylated amines, including oxidation and dealkylation under certain conditions. The introduction of the fluorine atom can enhance the stability of the molecule against certain chemical transformations, making it a valuable intermediate in organic synthesis (Kwon et al., 1997).

科学研究应用

生物物理和生物医学应用

N-异丙基-3-氟苯胺或具有类似氟苯胺结构的化合物的一个显著应用是在辐射衰减工程(RDE)领域。 RDE涉及通过改变荧光物质的辐射衰减速率来修改其发射,这可以显著影响生物物理研究和生物医学诊断中基于荧光的方法的效率和特异性。 这种修改可以增强低量子产率色素的量子产率,减少寿命,并将发射定向到特定方向,为荧光光谱学和成像提供新的机会(Lakowicz, 2001)。

荧光引导手术系统

包括氟苯胺衍生物在内的荧光物质在荧光引导手术(FGS)系统中发挥了重要作用。 这些系统利用荧光物质的独特性质增强组织的可见性,有助于更精确的手术干预。 新分子示踪剂的开发和FGS技术的持续改进代表了利用分子信息进行手术决策的范式转变,展示了氟化合物在推动医疗技术发展中的关键作用(DSouza et al., 2016)。

氟聚合物和材料科学

在材料科学领域,将氟原子引入聚合物中,氟苯胺衍生物可能发挥作用,对于创造具有显著性能的材料至关重要。 例如,氟聚合物表现出对溶剂、酸和碱的异常抵抗性,高热稳定性和独特的电学性能。 这些材料具有广泛的应用,包括在航空航天、汽车和电子行业中,突显了含氟化合物的多功能性和重要性(Forsythe & Hill, 2000;Puts et al., 2019)。

氟化液晶

包括与N-异丙基-3-氟苯胺相关的氟化合物在增强性能的液晶开发中发挥着关键作用。 将氟原子引入液晶分子中可以显著影响其熔点、向列相形态和转变温度等特性。 这些修改对液晶在显示器和其他设备中的性能和应用具有深远影响,突显了氟化在先进材料合成中的影响(Hird, 2007)。

安全和危害

“N-Isopropyl-3-fluoroaniline” is considered hazardous. If inhaled, it is advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If the compound comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .

属性

IUPAC Name |

3-fluoro-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLSPPNBXPEEJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561635 |

Source

|

| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-3-fluoroaniline | |

CAS RN |

121431-27-4 |

Source

|

| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

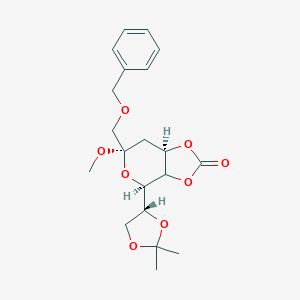

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)